![molecular formula C7H4Br2N2 B1418779 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine CAS No. 1086389-94-7](/img/structure/B1418779.png)
3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine
Overview
Description
3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromine atoms at positions 3 and 3. Bromine substituents enhance electrophilicity at the aromatic ring, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse aryl, alkyne, or other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of 1H-pyrrolo[2,3-B]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, possibly through continuous flow chemistry techniques or other scalable methods .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions, with bases like potassium carbonate or cesium carbonate in solvents such as toluene or ethanol.
Major Products
The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyrrolopyridine derivative, while a Suzuki-Miyaura coupling with a boronic acid would produce a biaryl derivative .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1). SGK-1 is implicated in several diseases, including chronic renal disease and cardiovascular disorders. The inhibition of SGK-1 activity can potentially lead to novel treatments for these conditions by regulating sodium transport and cell proliferation processes .
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties. They are being studied for their ability to inhibit specific kinases that play crucial roles in cancer cell growth and survival. The structural similarity to other known kinase inhibitors positions this compound as a candidate for further investigation in oncology .
Intermediate in Synthesis
This compound serves as a valuable synthetic intermediate in the preparation of azaindole-based protein kinase inhibitors. This application is significant because azaindoles are known for their biological activity and are used in developing drugs targeting various diseases .
Chemical Synthesis Techniques
The compound can be synthesized through various methods involving bromination reactions under controlled conditions, which allow for the selective introduction of bromine atoms into the pyrrole ring . The synthesis often requires careful manipulation of reaction conditions to achieve desired yields and purity levels.
Summary Table of Applications
Application Area | Description |
---|---|
Kinase Inhibition | Inhibitor of SGK-1; potential treatment for renal and cardiovascular diseases |
Anticancer Properties | Investigated for its role in inhibiting cancer cell growth through kinase inhibition |
Synthetic Intermediate | Used in the synthesis of azaindole-based protein kinase inhibitors |
Chemical Synthesis | Synthesized via bromination reactions; requires controlled conditions for optimal yield |
Case Study: SGK-1 Inhibition
In a study focusing on the modulation of SGK-1 activity, researchers demonstrated that compounds similar to this compound could effectively reduce SGK-1 levels in renal cells, leading to improved electrolyte balance and reduced cell proliferation associated with renal damage .
Case Study: Anticancer Activity
Another study explored the anticancer potential of pyrrole derivatives where this compound was tested against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, warranting further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of compounds derived from 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine often involves inhibition of specific enzymes or receptors. For instance, some derivatives act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to the active site of these receptors, these compounds can block their activity and thereby exert anti-cancer effects .
Comparison with Similar Compounds
The following analysis compares 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine with structurally related compounds, focusing on substituent effects, synthesis pathways, and spectral properties.
Substituent Diversity and Reactivity
Key Compounds:
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15) Synthesis: Prepared via iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) in acetone (92% yield) . Utility: The iodine substituent facilitates Sonogashira coupling to introduce alkynes (e.g., phenylacetylene) at position 3 . NMR: NH proton appears at δ 12.40 (DMSO-d6), with aromatic protons at δ 8.39–8.32 .
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (5) Synthesis: Nitration using fuming HNO₃ at 0°C (95% yield) . Reactivity: The nitro group enables reduction to amines (e.g., Raney Ni/H₂), followed by acylation to form bioactive nicotinamide derivatives . NMR: NH proton at δ 13.48 (DMSO-d6), with aromatic signals at δ 8.87–8.51 .
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) Synthesis: Sonogashira coupling of 5-bromo-3-iodo derivative with phenylacetylene (51% yield) . Applications: Ethynyl groups enhance π-conjugation for materials science applications. NMR: Aromatic protons of the phenyl group appear at δ 7.60–7.42 .
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22)
- Synthesis : Methylation using NaH/MeI in THF (75% yield) .
- Stability : N-methylation improves stability by protecting the NH group from oxidation .
Comparative Data Table
Electronic and Steric Effects
- Bromine vs. Iodine : Bromine’s smaller atomic radius reduces steric hindrance compared to iodine, favoring electrophilic substitution at position 3 .
- Nitro vs. Ethynyl : The nitro group’s electron-withdrawing nature deactivates the ring, whereas ethynyl groups enhance electron density via conjugation, affecting reactivity in cross-coupling reactions .
Functionalization Potential
- Bromine at Position 5 : Enables Suzuki coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce electron-donating groups .
- Position 3 : Iodo or nitro substituents serve as leaving groups or precursors for amines, enabling diversification into bioactive derivatives (e.g., nicotinamides) .
Biological Activity
3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyrrolo[2,3-B]pyridine ring system. This configuration significantly influences its reactivity and interactions with biological targets, particularly fibroblast growth factor receptors (FGFRs) and insulin-like growth factor receptors (IGF-1R) .
Target Interactions
The primary targets of this compound include:
- Fibroblast Growth Factor Receptors (FGFRs) : The compound inhibits FGFRs, which are crucial for various cellular processes including proliferation, differentiation, and angiogenesis .
- Insulin-like Growth Factor Receptor (IGF-1R) : Studies have shown that derivatives of this compound can act as potent inhibitors of IGF-1R tyrosine kinase .
Biochemical Pathways
Upon binding to FGFRs, this compound induces receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are integral to cell survival and growth .
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on cell proliferation and induces apoptosis in various cancer cell lines. The compound has demonstrated nanomolar potency in cellular assays targeting FGFRs and IGF-1R .
Table 1: Biological Activity Summary
Biological Target | Activity | Potency (IC50) | Reference |
---|---|---|---|
FGFR1 | Inhibition | Nanomolar | |
FGFR2 | Inhibition | Nanomolar | |
IGF-1R | Inhibition | Nanomolar |
Case Study 1: Cancer Cell Lines
In a study focusing on the effects of this compound on breast cancer cell lines, researchers reported a significant reduction in cell viability at concentrations as low as 100 nM. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .
Case Study 2: Angiogenesis Inhibition
Another study investigated the compound's role in inhibiting angiogenesis. Using an in vitro tube formation assay on human umbilical vein endothelial cells (HUVECs), it was found that treatment with this compound led to a significant decrease in capillary-like structure formation. This effect was linked to the downregulation of vascular endothelial growth factor (VEGF) signaling pathways .
Synthetic Routes
The synthesis of this compound typically involves bromination reactions of pyrrolo[2,3-B]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. Common solvents include dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Properties
IUPAC Name |
3,5-dibromo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYBAFJGRDWBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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